Propyl 4-({[2-(2,4-dichlorophenyl)-3-methylquinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The amido group is introduced by reacting the quinoline derivative with an appropriate amine under conditions such as reflux in a suitable solvent like dichloromethane.
Esterification: The final step involves the esterification of the benzoic acid derivative with propanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with similar structures but different oxidation states.
2,4-Dichlorophenyl Derivatives: Compounds with similar substituents on the phenyl ring.
Uniqueness
PROPYL 4-[2-(2,4-DICHLOROPHENYL)-3-METHYLQUINOLINE-4-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22Cl2N2O3 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
propyl 4-[[2-(2,4-dichlorophenyl)-3-methylquinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22Cl2N2O3/c1-3-14-34-27(33)17-8-11-19(12-9-17)30-26(32)24-16(2)25(20-13-10-18(28)15-22(20)29)31-23-7-5-4-6-21(23)24/h4-13,15H,3,14H2,1-2H3,(H,30,32) |
InChI Key |
HZWZPIYVMYPXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
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